4-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1-(3-METHOXYPROPYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE
Overview
Description
4-[(Z)-1-(3-Ethoxy-4-hydroxyphenyl)methylidene]-1-(3-methoxypropyl)-2-sulfanyl-1H-imidazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a sulfanyl group, and substituted phenyl and methoxypropyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(3-methoxypropyl)-2-sulfanyl-1H-imidazol-5-one typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with an appropriate imidazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs. Purification methods, including recrystallization and chromatography, are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(3-Ethoxy-4-hydroxyphenyl)methylidene]-1-(3-methoxypropyl)-2-sulfanyl-1H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid or bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroimidazole derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(Z)-1-(3-Ethoxy-4-hydroxyphenyl)methylidene]-1-(3-methoxypropyl)-2-sulfanyl-1H-imidazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-1-(3-methoxypropyl)-2-sulfanyl-1H-imidazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and modulating the associated biological pathway. The presence of the sulfanyl group and the imidazole ring enhances its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound, known for its aromatic properties and reactivity.
4-Chloro-N′-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide:
Uniqueness
4-[(Z)-1-(3-Ethoxy-4-hydroxyphenyl)methylidene]-1-(3-methoxypropyl)-2-sulfanyl-1H-imidazol-5-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfanyl group and the imidazole ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-3-22-14-10-11(5-6-13(14)19)9-12-15(20)18(16(23)17-12)7-4-8-21-2/h5-6,9-10,19H,3-4,7-8H2,1-2H3,(H,17,23)/b12-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWOMLQPLKSZOFC-XFXZXTDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)CCCOC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)CCCOC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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